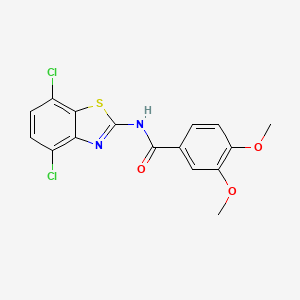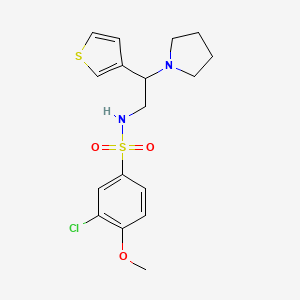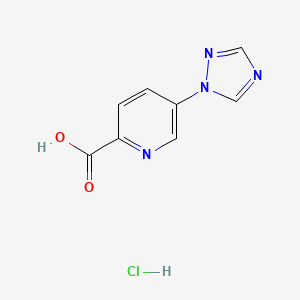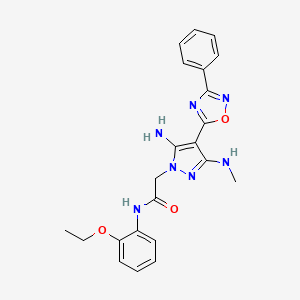
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H12Cl2N2O3S and its molecular weight is 383.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis of novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors highlighted the design, synthesis, and biological evaluation of compounds exhibiting considerable anticonvulsant activity. These compounds, including 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Electrochemical Behaviors and Determinations
Research on the electrochemical behaviors of benzoxazole compounds provided insights into their quantitative determination using differential pulse voltammetry (DPV) and square wave voltammetry (SWV), showcasing the potential of these techniques for rapid and sensitive analysis (Zeybek et al., 2009).
Antitumor Activity
A study focused on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. These derivatives were tested in vitro against human tumor cell lines, with some showing considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
Molecular Structure and Intermolecular Interactions
Another research explored the molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide. Through crystal X-ray diffraction and DFT calculations, the study assessed the influence of intermolecular interactions on molecular geometry, offering insights into the chemical shift data correlated with rotational isomerism (Karabulut et al., 2014).
Novel N-Protecting Group
Research on the use of the 3,4-dimethoxybenzyl group as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides demonstrated a method for smooth elimination by 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), with the yield depending on substituents of the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-22-11-6-3-8(7-12(11)23-2)15(21)20-16-19-13-9(17)4-5-10(18)14(13)24-16/h3-7H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEMQBUYYVJDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetic acid](/img/structure/B2922364.png)




![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2922373.png)

![2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922376.png)
![3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2922377.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylethane-1-sulfonamide](/img/structure/B2922381.png)
![N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2922382.png)

![N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine](/img/structure/B2922385.png)
![(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2922387.png)
